Bis(3-fluorophenyl)disulfide

Description

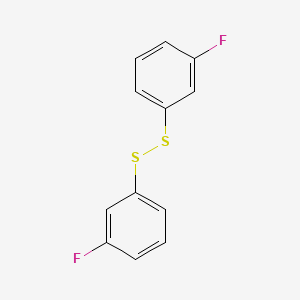

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVFHTBHAIVNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372249 | |

| Record name | bis(3-fluorophenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63930-17-6 | |

| Record name | bis(3-fluorophenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63930-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(3-fluorophenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(3-fluorophenyl)disulfide. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work with this compound.

Chemical Identity and Physical Properties

This compound, also known as 3,3'-Difluorodiphenyl disulfide, is an organosulfur compound containing two fluorophenyl groups linked by a disulfide bond.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 63930-17-6[1][2][3][4] |

| Molecular Formula | C₁₂H₈F₂S₂[1][3][5] |

| Molecular Weight | 254.31 g/mol [4] |

| IUPAC Name | 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene[1] |

| Synonyms | 3,3'-Difluorodiphenyl disulfide[2][4] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Light yellow to amber to dark green clear liquid | [6] |

| Purity | >97.0% (GC) | [4][6] |

| Boiling Point | 308 °C | [7] |

| Density | 1.32 g/mL | [7] |

| Refractive Index | 1.619 | [7] |

| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert gas. The compound is noted to be air sensitive.[4] |

Structural Information

The three-dimensional structure of this compound has been determined by X-ray crystallography. This information is crucial for understanding its molecular interactions and potential binding affinities.

Crystal Structure Data:

A crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 4518723.[1] The crystallographic data reveals a P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å, with α, β, and γ angles all being 90°.[1]

Spectral Data

Mass Spectrometry:

A GC-MS spectrum is referenced in the PubChem database, although the experimental data is not directly provided.[8] The fragmentation pattern of aryl disulfides generally involves cleavage of the S-S bond and fragmentation of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Although specific experimental NMR data for this compound is not available, general chemical shift regions for related structures can be inferred. For fluorinated aromatic compounds, 19F NMR is a powerful tool for structural elucidation.

Infrared (IR) Spectroscopy:

The IR spectrum of an aryl disulfide would be expected to show characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S stretching. The C-F bond would also exhibit a characteristic absorption.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the disulfide bond and the fluorinated aromatic rings.

Reactivity of the Disulfide Bond:

-

Reduction: The disulfide bond can be readily reduced to the corresponding thiol, 3-fluorothiophenol, using various reducing agents such as sodium borohydride.[9] This reaction is a common method for the preparation of thiols from their corresponding disulfides.

-

Oxidation: Aryl disulfides can be oxidized to form thiolsulfinates and further to thiolsulfonates.[10] The reactivity is influenced by the electronic nature of the substituents on the aromatic ring.

-

Disulfide Exchange: Like other disulfides, this compound can undergo disulfide exchange reactions with other thiols or disulfides.

Influence of the Fluorophenyl Group:

The fluorine atoms on the phenyl rings are electron-withdrawing, which can influence the reactivity of the disulfide bond and the aromatic rings themselves.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general and adaptable method involves the oxidation of the corresponding thiol.

General Synthesis of Symmetrical Diaryl Disulfides by Oxidation of Thiols:

This protocol describes a general method for the synthesis of symmetrical diaryl disulfides from the corresponding thiophenols. This can be adapted for the synthesis of this compound from 3-fluorothiophenol.

References

- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]

- 5. Bis-(3-fluorophenyl)disulfide [oakwoodchemical.com]

- 6. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new aryl derivatives as inhibitors of protein disulfide isomerase [iris.uniroma1.it]

- 10. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(3-fluorophenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(3-fluorophenyl)disulfide, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes key structural parameters obtained from X-ray crystallography and outlines a common synthetic methodology.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated by single-crystal X-ray diffraction. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are presented below.

Crystallographic Data

The crystal structure of this compound has been determined and the data is available from the Crystallography Open Database (COD) under the deposition number 4518723.[1] The compound crystallizes in the P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å.[1]

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S1 - S2 | 2.045(2) |

| S1 - C1 | 1.782(5) |

| S2 - C7 | 1.784(5) |

| F1 - C3 | 1.359(6) |

| F2 - C9 | 1.358(6) |

| C1 - C6 | 1.383(7) |

| C1 - C2 | 1.391(7) |

| C2 - C3 | 1.378(8) |

| C3 - C4 | 1.379(8) |

| C4 - C5 | 1.384(8) |

| C5 - C6 | 1.389(8) |

| C7 - C12 | 1.385(7) |

| C7 - C8 | 1.390(7) |

| C8 - C9 | 1.377(8) |

| C9 - C10 | 1.380(8) |

| C10 - C11 | 1.383(8) |

| C11 - C12 | 1.388(8) |

Table 2: Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C1 - S1 - S2 | 104.3(2) |

| C7 - S2 - S1 | 104.2(2) |

| C6 - C1 - S1 | 119.5(4) |

| C2 - C1 - S1 | 120.2(4) |

| C12 - C7 - S2 | 119.6(4) |

| C8 - C7 - S2 | 120.1(4) |

| C2 - C3 - F1 | 118.4(5) |

| C4 - C3 - F1 | 118.5(5) |

| C8 - C9 - F2 | 118.3(5) |

| C10 - C9 - F2 | 118.6(5) |

| C6 - C1 - C2 | 120.3(5) |

| C1 - C2 - C3 | 119.8(5) |

| C2 - C3 - C4 | 120.0(5) |

| C3 - C4 - C5 | 120.1(5) |

| C4 - C5 - C6 | 120.2(5) |

| C5 - C6 - C1 | 119.6(5) |

| C12 - C7 - C8 | 120.3(5) |

| C7 - C8 - C9 | 119.9(5) |

| C8 - C9 - C10 | 119.9(5) |

| C9 - C10 - C11 | 120.1(5) |

| C10 - C11 - C12 | 120.2(5) |

| C11 - C12 - C7 | 119.6(5) |

Table 3: Selected Dihedral Angles for this compound

| Atoms | Angle (°) |

| C1 - S1 - S2 - C7 | -87.8(3) |

| S2 - S1 - C1 - C6 | 1.1(5) |

| S2 - S1 - C1 - C2 | -178.4(4) |

| S1 - S2 - C7 - C12 | 1.3(5) |

| S1 - S2 - C7 - C8 | -178.2(4) |

The disulfide bond (S-S) length of 2.045(2) Å is typical for diaryl disulfides. The C-S-S bond angles are approximately 104.3°, and the C-S-S-C dihedral angle of -87.8(3)° indicates a non-planar conformation around the disulfide bridge, which is a common feature for such compounds due to lone pair repulsion on the sulfur atoms. The fluorine substitution on the phenyl rings does not significantly alter the core geometry of the diphenyl disulfide framework.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with key atoms labeled.

Caption: Ball-and-stick representation of this compound.

Experimental Protocols

Synthesis of this compound

General Procedure for the Oxidation of Thiophenols to Diaryl Disulfides:

Materials:

-

3-Fluorothiophenol

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

A suitable solvent (e.g., ethanol, methanol, or a biphasic system)

-

Optional: A catalyst (e.g., a metal salt or an acid/base catalyst)

Methodology:

-

Dissolution: Dissolve 3-fluorothiophenol in a suitable solvent in a reaction flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This may involve:

-

Quenching any excess oxidant.

-

Extracting the product into an organic solvent.

-

Washing the organic layer with water and brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Removing the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The choice of oxidant, solvent, and reaction conditions can influence the yield and purity of the final product. Optimization of these parameters may be necessary.

This guide provides a foundational understanding of the molecular structure and a viable synthetic approach for this compound, which should be valuable for researchers in their scientific endeavors.

References

An In-depth Technical Guide to 2,8-difluorodibenzothiophene (C12H8F2S2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the formula C12H8F2S2, identified by the IUPAC name 2,8-difluorodibenzothiophene . This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its current and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of fluorine atoms onto the dibenzothiophene scaffold imparts unique electronic properties, influencing its biological activity and making it a compound of interest for medicinal chemists.

Chemical and Physical Properties

While extensive experimental data for 2,8-difluorodibenzothiophene is not widely published, a combination of predicted and available data provides a foundational understanding of its physical characteristics.

| Property | Value | Source |

| IUPAC Name | 2,8-difluorodibenzothiophene | - |

| Molecular Formula | C₁₂H₈F₂S | - |

| Molecular Weight | 220.24 g/mol | [1] |

| CAS Number | 80017-76-1 | [1] |

| Predicted Boiling Point | 340.3 ± 22.0 °C | [1] |

| Predicted Density | 1.415 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white powder/crystals (based on similar compounds) | [2] |

Synthesis of 2,8-difluorodibenzothiophene

The synthesis of 2,8-difluorodibenzothiophene can be achieved through several synthetic routes common in the preparation of substituted biaryl compounds. A representative and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good yields and tolerance to a variety of functional groups.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of similar diaryl compounds.

Reaction Scheme:

Materials:

-

2,8-Dibromodibenzothiophene

-

A suitable fluorinating agent (e.g., a fluorinated boronic acid or a source of fluoride ions in a halogen exchange reaction)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium Carbonate [Na₂CO₃] or Potassium Phosphate [K₃PO₄])

-

Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene (1 equivalent), the fluorinating agent (2.2 equivalents), and the palladium catalyst (0.05 equivalents).

-

Add the base (3 equivalents) to the flask.

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,8-difluorodibenzothiophene.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence and positioning of the fluorine and hydrogen atoms on the dibenzothiophene core.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Applications in Research and Drug Development

The dibenzothiophene scaffold is a recognized privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule.

Organic Electronics

2,8-Disubstituted dibenzothiophenes are valuable building blocks in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituents in 2,8-difluorodibenzothiophene can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient electronic materials.

Medicinal Chemistry and Drug Development

While direct biological applications of 2,8-difluorodibenzothiophene are not extensively documented, the broader class of dibenzothiophene derivatives has shown significant potential in drug discovery.

-

Kinase Inhibition: Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] The substitution pattern on the benzothiophene ring is crucial for selectivity and potency. The electronic effects of the fluorine atoms in 2,8-difluorodibenzothiophene could be exploited to design novel kinase inhibitors.

-

Anticancer Activity: Certain anticancer drugs are based on the benzothiophene scaffold and are known to interact with targets such as tubulin, topoisomerases, and estrogen receptors.[4] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[5]

-

Radiotracers for PET Imaging: The development of novel radiotracers is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). Dibenzothiophene sulfonium salts have been utilized for aromatic ¹⁸F-fluorination, suggesting that fluorinated dibenzothiophenes could serve as precursors for PET imaging agents.[6]

Signaling Pathway and Experimental Workflow Visualization

Kinase Inhibition by Dibenzothiophene Derivatives

Dibenzothiophene derivatives have emerged as promising scaffolds for the development of protein kinase inhibitors.[3][7] Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase signaling pathway and the point of intervention for a dibenzothiophene-based inhibitor.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of 2,8-difluorodibenzothiophene.

Conclusion

2,8-Difluorodibenzothiophene is a synthetically accessible compound with significant potential, particularly as a building block in the fields of organic electronics and medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive scaffold for the design of novel functional materials and bioactive molecules. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other advanced applications.

References

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merit.url.edu [merit.url.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Discovery of Bis(3-fluorophenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Bis(3-fluorophenyl)disulfide. It includes a detailed, validated experimental protocol for its preparation via the oxidative coupling of 3-fluorothiophenol, alongside a thorough compilation of its physicochemical and spectral data. While the specific discovery of this compound is not extensively documented in publicly available literature, its relevance is inferred from the broader investigation of fluorinated aryl disulfides in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis of disulfide-containing molecules and for scientists exploring their potential in drug discovery and materials science.

Introduction

This compound is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. Disulfide bonds are also of great interest as they can be cleaved under specific physiological conditions, making them attractive functionalities for prodrug design and stimuli-responsive materials. This guide focuses on providing a detailed understanding of the synthesis and characteristics of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈F₂S₂ | [1] |

| Molecular Weight | 254.3 g/mol | [1] |

| CAS Number | 63930-17-6 | [1] |

| Appearance | Colorless to light yellow/amber/dark green clear liquid or solid | [2][3][4] |

| Purity | >97.0% (GC) | [3][4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz) | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidative coupling of the corresponding thiol, 3-fluorothiophenol. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidative Coupling of 3-Fluorothiophenol

This protocol is based on a modified literature procedure for the synthesis of disulfides from thiols.[2]

Reagents and Materials:

-

3-Fluorothiophenol

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-fluorothiophenol (15 mmol) in chloroform (5 mL).

-

In a separate vessel, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.073 g, 3.75 mmol) in chloroform (10 mL).

-

Add the DBDMH suspension dropwise to the solution of 3-fluorothiophenol with stirring at room temperature.

-

Continue stirring the suspension at room temperature for 1 hour.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, this compound, is obtained as a colorless oil.[2]

Yield: 88% (1.680 g, 6.6 mmol)[2]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz).[2]

Discovery and Potential Applications

Fluorinated diaryl sulfides, structurally related to this compound, have been investigated as ligands for the serotonin transporter (SERT), a key target in the treatment of depression and other mood disorders. The introduction of fluorine can modulate the binding affinity and pharmacokinetic properties of these ligands. While the direct biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests its potential as a scaffold or intermediate in the development of novel therapeutics. The mention of its application in "healing drugs," though vague, points towards its potential utility in the pharmaceutical sector.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound to a potential area of application.

References

- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Spectroscopic Analysis of Bis(3-fluorophenyl)disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for bis(3-fluorophenyl)disulfide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectral data for this compound, this document presents data for its close structural isomer, bis(4-fluorophenyl)disulfide, as a representative analogue. The guide includes detailed tables of spectral data, experimental protocols for spectroscopic analysis, and a workflow diagram for the analytical process.

Introduction

This compound (C₁₂H₈F₂S₂) is an organosulfur compound characterized by a disulfide bond linking two 3-fluorophenyl groups. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following data is for bis(4-fluorophenyl)disulfide.[1]

Table 1: NMR Spectral Data for Bis(4-fluorophenyl)disulfide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.45 | m | - | Aromatic C-H |

| ¹H | 7.05 | m | - | Aromatic C-H |

| ¹³C | 162.5 | d | 247.5 | C-F |

| ¹³C | 133.0 | d | 3.2 | C-S |

| ¹³C | 129.5 | d | 8.2 | C-H |

| ¹³C | 116.0 | d | 22.0 | C-H |

| ¹⁹F | -113.5 | s | - | Ar-F |

Note: Data is for bis(4-fluorophenyl)disulfide as a representative compound. The chemical shifts for this compound are expected to be in a similar range but with a more complex splitting pattern in the ¹H NMR due to the different symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a diaryl disulfide will be dominated by bands corresponding to the aromatic ring and the C-S and S-S bonds.

Table 2: Expected IR Absorption Bands for Bis(phenyl)disulfide Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1000 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Weak | C-S stretch |

| 500-400 | Weak | S-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For bis(4-fluorophenyl)disulfide, the protonated molecule [M+H]⁺ is observed.[1]

Table 3: Mass Spectrometry Data for Bis(4-fluorophenyl)disulfide

| Parameter | Value |

| Molecular Formula | C₁₂H₈F₂S₂ |

| Molecular Weight | 254.31 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion [M+H]⁺ | m/z 255 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic disulfide compounds.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : The data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the aromatic region (typically 6-9 ppm).

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition : If available, acquire the fluorine spectrum. This is a sensitive nucleus and provides direct information about the fluorine environment.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum : Apply pressure to the sample to ensure good contact with the crystal and record the sample spectrum.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound, leveraging data from its close isomer, bis(4-fluorophenyl)disulfide. The provided tables, protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification and structural elucidation of this and related fluorinated organic compounds. As more direct experimental data for this compound becomes publicly available, this guide can be updated to provide an even more precise reference.

References

Solubility of Bis(3-fluorophenyl)disulfide: A Technical Guide for Researchers

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound of interest in various fields of chemical research, including materials science and drug discovery. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, qualitative solubility information for related compounds, and a detailed experimental protocol for solubility determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Estimated Solubility of this compound

Table 1: Quantitative Solubility of 4,4'-Dichlorodiphenyl Disulfide in Various Organic Solvents (Data presented as mole fraction, x) [1]

| Temperature (K) | Ethanol | Methanol | Ethyl Acetate | Toluene | Chloroform | Acetone |

| 303.15 | 0.0035 | 0.0018 | 0.0285 | 0.0245 | 0.1085 | 0.0556 |

| 308.15 | 0.0046 | 0.0024 | 0.0368 | 0.0318 | 0.1352 | 0.0712 |

| 313.15 | 0.0061 | 0.0032 | 0.0475 | 0.0411 | 0.1668 | 0.0905 |

| 318.15 | 0.0080 | 0.0042 | 0.0612 | 0.0530 | 0.2045 | 0.1145 |

| 323.15 | 0.0105 | 0.0055 | 0.0788 | 0.0682 | 0.2492 | 0.1441 |

| 328.15 | 0.0137 | 0.0072 | 0.1010 | 0.0873 | 0.3015 | 0.1805 |

| 333.15 | 0.0178 | 0.0094 | 0.1285 | 0.1110 | 0.3621 | 0.2250 |

Disclaimer: This data is for 4,4'-dichlorodiphenyl disulfide and should be used as an estimation for the solubility of this compound.

Qualitative Solubility of Structurally Related Compounds

To further inform solvent selection, the qualitative solubility of diphenyl disulfide, the parent compound of this class, is provided below. Diphenyl disulfide is reported to be:

-

Soluble in diethyl ether, benzene, carbon disulfide, and tetrahydrofuran (THF).[3]

-

Sparingly soluble in trifluoroethanol.[4]

These observations suggest that this compound is likely to exhibit good solubility in a range of common non-polar and polar aprotic organic solvents, while showing limited solubility in highly polar protic solvents and water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis, if applicable)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the remaining solid in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

-

Spectroscopic Method (if the compound has a suitable chromophore):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at a predetermined wavelength (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. che.zju.edu.cn [che.zju.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS 882-33-7: Diphenyl disulfide | CymitQuimica [cymitquimica.com]

- 6. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Bis(3-fluorophenyl)disulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their thermal stability, reactivity, and metabolic pathways. Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the expected thermal properties and decomposition profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C12H8F2S2 | [1] |

| Molecular Weight | 254.31 g/mol | [1] |

| Appearance | Light yellow to amber to dark green clear liquid | [2][3] |

| Purity | >97.0% (GC) | [2][3] |

| CAS Number | 63930-17-6 | [1][2][3][4] |

| Synonyms | 3,3'-Difluorodiphenyl Disulfide | [2][3] |

Hypothetical Thermal Stability and Decomposition Data

While specific experimental data is unavailable, this section presents hypothetical data that could be expected from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated due to the relatively weak disulfide bond.

| Parameter | Hypothetical Value | Description |

| Onset Decomposition Temperature (T_onset) | 220 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 250 °C | The temperature at which the rate of mass loss is at its maximum. |

| Final Decomposition Temperature (T_final) | 280 °C | The temperature at which the decomposition process is complete. |

| Residual Mass @ 300 °C | < 1% | The percentage of the initial mass remaining at the end of the experiment. |

DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal information about phase transitions and decomposition.

| Parameter | Hypothetical Value | Description |

| Melting Point (T_m) | Not applicable (liquid at room temp.) | The temperature at which the substance transitions from solid to liquid. |

| Decomposition Enthalpy (ΔH_decomp) | -150 J/g | The heat released (exothermic) during decomposition. |

| Decomposition Peak Temperature | 255 °C | The temperature at which the decomposition process has the highest heat flow. |

Proposed Decomposition Pathway

The primary point of thermal instability in this compound is the sulfur-sulfur bond. Upon heating, this bond is expected to undergo homolytic cleavage to form two 3-fluorophenylthiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to the formation of various decomposition products.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on a liquid sample like this compound.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: 5-10 mg of this compound.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: A linear heating ramp, for example, from 30 °C to 400 °C at a rate of 10 °C/min.

-

Data Analysis: The resulting mass loss versus temperature curve is analyzed to determine the onset and peak decomposition temperatures.

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample: 2-5 mg of this compound hermetically sealed in an aluminum pan. A sealed pan is crucial for volatile liquids to prevent mass loss before decomposition.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: A linear heating ramp, for instance, from 0 °C to 300 °C at a rate of 10 °C/min.

-

Data Analysis: The heat flow versus temperature curve is analyzed to identify endothermic and exothermic events and to calculate their corresponding enthalpy changes.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a framework for understanding its likely thermal behavior based on the known chemistry of diaryl disulfides. The disulfide bond is the most probable site of initial thermal decomposition, leading to the formation of reactive thiyl radicals. Researchers are encouraged to perform the described TGA and DSC experiments to obtain precise data for this compound. Such information will be invaluable for ensuring its safe handling, optimizing storage conditions, and predicting its stability in various applications.

References

- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]

- 3. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Bis(3-fluorophenyl)disulfide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for Bis(3-fluorophenyl)disulfide (CAS No. 63930-17-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document outlines the toxicological properties, chemical and physical characteristics, safe handling procedures, emergency response, and disposal methods. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams to ensure clarity and adherence to safety standards.

Chemical Identification and Physical Properties

This compound, also known as 3,3'-Difluorodiphenyl Disulfide, is an organosulfur compound.[1][2] Its key identifiers and physical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 63930-17-6 | [1][3] |

| Molecular Formula | C₁₂H₈F₂S₂ | [3][4] |

| Molecular Weight | 254.32 g/mol | [3][5] |

| IUPAC Name | 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene | [4] |

| Synonyms | 3,3'-Difluorodiphenyl Disulfide | [1][2] |

| Physical Property | Value | Source |

| Appearance | Light yellow to amber clear liquid | [1][2][6] |

| Boiling Point | 308 °C | [3][5] |

| Density | 1.27 - 1.32 g/cm³ | [3][5] |

| Refractive Index | 1.619 | [3][5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Purity | >97.0% (GC) | [1][2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. All personnel must be fully aware of the potential health effects before handling this compound.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

| GHS Hazard Code | Statement | Classification | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [4][7] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [4] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [4][7][8] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [4][7][8] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [4] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [4][7][8] |

Summary of Toxicological Effects

Experimental Protocols for Hazard Assessment

The toxicological classifications listed above are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Should further toxicological data be required, the following protocols serve as the standard for assessment.

Acute Oral Toxicity (Representative Protocol: OECD 423)

The Acute Toxic Class Method (OECD 423) is used to determine the oral toxicity of a substance.[6][10][11]

-

Principle: A stepwise procedure using a small number of animals (typically rats) per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg body weight) or stopping the test.[10][12]

-

Methodology:

-

Healthy, young adult animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

The substance is then classified into one of the GHS categories based on the observed mortality at specific dose levels.[10]

-

Acute Dermal Irritation (Representative Protocol: OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[4][8][13]

-

Principle: The substance is applied in a single dose to a small area of skin on an experimental animal (typically an albino rabbit), with untreated skin serving as a control.[7][8]

-

Methodology:

-

Approximately 0.5 mL (for a liquid) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[8]

-

The area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[8][9]

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.[7]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[8]

-

Acute Eye Irritation (Representative Protocol: OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[1][2][3]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[1][3]

-

Methodology:

-

A single dose (e.g., 0.1 mL for a liquid) is instilled into the lower eyelid. The lids are held together for about one second.[5]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[1][14]

-

Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored.[3]

-

The observation period is typically up to 21 days to determine the reversibility of any observed effects.[3][5]

-

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when working with this compound.

Engineering Controls

-

Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a full-face shield (European standard EN 166).[8]

-

Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, wear additional protective clothing like an apron or coveralls.[8]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge.

Handling Procedures for Air-Sensitive Liquids

Some sources indicate that this compound may be air-sensitive.[14] Standard techniques for handling air-sensitive liquids should be employed to maintain purity and safety.

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

-

Keep the container tightly closed.[8][13] Recommended storage temperature is between 2-8°C.[5]

-

Some suppliers recommend storing under an inert gas atmosphere.[14]

Reactivity and Incompatibility

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Strong Oxidizing Agents: Can react exothermically and potentially lead to the formation of sulfoxides or sulfones.

-

Strong Reducing Agents: Reagents like sodium borohydride or triphenylphosphine can cleave the disulfide bond to form the corresponding thiol (3-fluorothiophenol).[10]

-

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride.

Emergency Procedures

First Aid Measures

Spill Response

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal Method: Do not pour down the drain or dispose of in municipal trash. Halogenated aromatic compounds should be collected in a designated, properly labeled, and sealed container.[5][15] It costs significantly more to dispose of halogenated waste, so do not mix it with non-halogenated solvent waste.[16]

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product. Containers must be completely emptied before being offered for recycling or disposal.

References

- 1. web.mit.edu [web.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. fauske.com [fauske.com]

- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 6. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 7. ethz.ch [ethz.ch]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Aromatic Disulfides, Sulfoxides, Sulfones, and Other Derivatives of Aromatic Thiols [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. Oxidative coupling of aromatic thiols to corresponding disulfides using magnetic particle-supported sulfonic acid catalyst and hydrogen peroxide under mild conditions | Semantic Scholar [semanticscholar.org]

- 13. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

The Emerging Therapeutic Potential of Fluorinated Disulfides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Concurrently, the disulfide bond, a key functional group in biological systems, plays a pivotal role in protein structure and redox signaling. The convergence of these two chemical entities in the form of fluorinated disulfides presents a compelling and underexplored area for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated disulfides, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Concepts: The Synergy of Fluorine and the Disulfide Bridge

The introduction of fluorine atoms into disulfide-containing molecules can profoundly influence their physicochemical properties and, consequently, their biological activity. The high electronegativity of fluorine can alter the reactivity of the disulfide bond, making it more susceptible to cleavage or interaction with biological thiols. This modulation of redox potential is a key aspect of the biological activity of these compounds. Furthermore, the presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and improving its bioavailability.

Biological Activities of Fluorinated Disulfides

Research into the biological activities of fluorinated disulfides has revealed a diverse range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Fluorinated disulfides have shown promise as novel antimicrobial agents. Inspired by the natural antibacterial properties of allicin, a disulfide-containing compound from garlic, researchers have synthesized fluorinated analogs with enhanced activity.

Table 1: Antibacterial Activity of Fluorinated Disulfide Derivatives against Xanthomonas axonopodis pv. citri

| Compound | Substitution | Inhibition Rate (%) at 100 µg/mL | EC50 (µg/mL) |

| 1 | 4-Fluorophenyl | 87.83 | - |

| 2 | 4-Chlorophenyl | 43.62 | - |

| 3 | 4-Bromophenyl | 38.93 | - |

| 20 | 3-Fluorophenyl | - | 12 |

Data sourced from a study on allicin-inspired disulfide derivatives.[1]

The data suggests that the position and nature of the halogen substitution on the phenyl ring significantly impact the antibacterial activity. Notably, fluorine substitution at the para-position resulted in the highest inhibition rate among the tested halogens[1]. A 3-fluorophenyl derivative also demonstrated potent activity with a low EC50 value[1].

Anticancer Activity

The antiproliferative effects of fluorinated compounds are well-documented, and the inclusion of a disulfide bond can introduce novel mechanisms of action, such as the disruption of cellular redox homeostasis. While direct IC50 data for a wide range of fluorinated disulfides against cancer cell lines remains an area of active research, studies on related fluorinated and disulfide-containing compounds provide valuable insights. For instance, certain fluorinated aminophenylhydrazines and diaryl ethers have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Fluorinated Compounds

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |

| Fluorinated Aminophenylhydrazine | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 |

| Fluorinated Diaryl Ether | 14a (Unsubstituted phenyl) | HeLa (Cervical Cancer) | 5-10 |

| Fluorinated Diaryl Ether | 14e (4-Fluorophenyl) | HeLa (Cervical Cancer) | >10 |

Note: The compounds listed are not all disulfides but represent the anticancer potential of fluorinated scaffolds that could be integrated with a disulfide moiety.

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis and biological evaluation of fluorinated disulfides.

Synthesis of Fluorinated Disulfides

A general method for the synthesis of fluorinated analogs of garlic-derived organosulfur compounds involves the oxidation of the corresponding fluorinated disulfanes.

Synthesis of bis-(2-fluoro-2-propenyl) disulfide:

-

Materials: 3-chloro-2-fluoroprop-1-ene, sodium sulfide nonahydrate, sulfur, chloroform.

-

Procedure:

-

A solution of 3-chloro-2-fluoroprop-1-ene in chloroform is prepared.

-

An aqueous solution of sodium sulfide nonahydrate and sulfur is added to the chloroform solution.

-

The mixture is stirred vigorously at room temperature for several hours.

-

The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash chromatography.

-

Synthesis of Difluoroallicin (a fluorinated thiosulfinate):

-

Materials: bis-(2-fluoro-2-propenyl) disulfide, peracetic acid, chloroform, anhydrous sodium carbonate.

-

Procedure:

-

A solution of bis-(2-fluoro-2-propenyl) disulfide in chloroform is cooled to 0 °C.

-

A solution of peracetic acid in acetic acid is added dropwise to the disulfide solution.

-

The reaction mixture is stirred vigorously at 0 °C while anhydrous sodium carbonate is added in small portions.

-

After stirring for an additional hour at 0 °C, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure to yield difluoroallicin.

-

For detailed experimental procedures, refer to Block et al. (2018).[2]

In Vitro Cytotoxicity Assays

The antiproliferative activity of fluorinated disulfides can be assessed using various in vitro cytotoxicity assays. The MTT and SRB assays are commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated disulfide compounds for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Sulforhodamine B (SRB) Assay Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

-

Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

-

Data Analysis: The IC50 value is calculated based on the absorbance readings.

Antimicrobial Screening

The antimicrobial activity of fluorinated disulfides can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

-

Serial Dilution of Compounds: The fluorinated disulfide compounds are serially diluted in the broth in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of fluorinated disulfides are likely mediated through their interaction with cellular redox systems and key signaling pathways. The disulfide bond can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the modulation of their function. The presence of fluorine can influence the reactivity of the disulfide bond and the overall cellular uptake and distribution of the compound.

Redox Modulation and Thiol-Dependent Enzymes

Disulfide compounds are known to interact with thiol-containing molecules such as glutathione and cysteine residues in proteins. This can lead to the disruption of cellular redox balance and the inhibition of thiol-dependent enzymes that are crucial for various cellular processes, including cell proliferation and survival. Fluorination can enhance the electrophilicity of the disulfide bond, potentially increasing its reactivity towards cellular thiols.

Modulation of Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by fluorinated disulfides is still emerging, studies on related compounds offer valuable insights. For instance, diallyl disulfide, a non-fluorinated disulfide, has been shown to inhibit the NF-κB and MAPK/ERK signaling pathways. Fluoride ions have also been demonstrated to activate these same pathways. It is plausible that fluorinated disulfides could exert their biological effects through similar mechanisms.

Potential Signaling Pathway Modulation by Fluorinated Disulfides:

Figure 1: Potential signaling pathways modulated by fluorinated disulfides.

This diagram illustrates the potential mechanisms by which fluorinated disulfides may exert their biological effects. They can induce the production of reactive oxygen species (ROS) and directly interact with thiol-containing proteins. These events can, in turn, modulate key signaling pathways such as the MAPK, NF-κB, and potentially the STAT3 pathways, ultimately leading to outcomes like apoptosis and the inhibition of cell proliferation.

Experimental Workflow for Investigating Signaling Pathway Modulation:

Figure 2: Workflow for studying signaling pathway modulation.

Conclusion and Future Directions

Fluorinated disulfides represent a promising class of compounds with diverse biological activities. The available data, although still limited, highlights their potential as antimicrobial and anticancer agents. The interplay between the fluorine atom and the disulfide bond provides a unique chemical scaffold for the design of novel therapeutics that can modulate cellular redox environments and key signaling pathways.

Future research should focus on:

-

Expanding the chemical diversity: Synthesizing and screening a broader range of fluorinated disulfides to establish more comprehensive structure-activity relationships.

-

Elucidating mechanisms of action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Progressing promising lead compounds to in vivo models to assess their efficacy and safety profiles.

The continued exploration of fluorinated disulfides holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fluorinated Poly(phenylene sulfide) via Polymerization of Bis(3-fluorophenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenylene sulfide) (PPS) and its derivatives are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, potentially leading to materials with lower dielectric constants, increased hydrophobicity, and modified solubility, which are desirable characteristics for applications in advanced materials and drug delivery systems.[2]

This document provides a detailed protocol for the synthesis of a fluorinated poly(phenylene sulfide) through the polymerization of Bis(3-fluorophenyl)disulfide. The methodologies presented are based on established principles of disulfide polymerization and poly(arylene sulfide) synthesis.[3] While specific literature on the polymerization of this compound is not abundant, the following protocols are adapted from synthetic routes for analogous aromatic disulfides and provide a robust starting point for research and development.

Potential Applications

The introduction of fluorine can impart unique properties to the resulting polymer, making it a candidate for various specialized applications:

-

Drug Delivery: The hydrophobic nature and potential for controlled degradation of the disulfide bond could be leveraged for the development of redox-responsive drug delivery systems.[4][5] Polymers can be designed to release therapeutic agents in specific cellular environments with higher concentrations of reducing agents like glutathione.

-

Medical Devices: Enhanced chemical inertness and biocompatibility could make these polymers suitable for coatings on medical implants and devices.

-

Advanced Materials: The modified electronic properties due to the electronegative fluorine atoms may be of interest in the development of specialized membranes, electrical insulation, and high-performance composites.[1][2]

Experimental Protocols

The following section details a generalized protocol for the synthesis of poly(3-fluorophenylene sulfide) via oxidative polymerization of this compound. This method is adapted from procedures reported for the synthesis of other poly(phenylene sulfide)s from diaryl disulfides.[6]

Protocol 1: Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(3-fluorophenylene sulfide) using an oxidizing agent to promote the formation of disulfide linkages.

Materials:

-

This compound (C₁₂H₈F₂S₂)[7]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

-

Trifluoroacetic acid (TFA) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.93 mmol).

-

Solvent and Catalyst Addition: Add dichloromethane (20 mL) to dissolve the monomer. Once dissolved, add trifluoroacetic acid (e.g., 60 µL, 0.79 mmol) to the solution.

-

Initiation of Polymerization: While stirring at room temperature, add a solution of DDQ (e.g., 0.98 g, 4.32 mmol) in dichloromethane (10 mL) dropwise to the monomer solution over 15 minutes.

-

Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

-

Precipitation and Purification: After 24 hours, pour the viscous reaction mixture into a beaker containing 200 mL of methanol to precipitate the polymer.

-

Washing: Filter the precipitate and wash it thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomer and residual reagents.

-

Drying: Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

-

Characterization: The final polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to analyze thermal properties.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of poly(3-fluorophenylene sulfide) under varying reaction conditions, based on typical outcomes for similar polymerizations.

| Entry | Monomer Conc. (M) | [Monomer]:[Oxidant] Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI |

| 1 | 0.1 | 1:1.1 | 24 | 25 | 85 | 12,000 | 1.8 |

| 2 | 0.2 | 1:1.1 | 24 | 25 | 92 | 18,500 | 1.9 |

| 3 | 0.2 | 1:1.2 | 24 | 25 | 95 | 21,000 | 1.7 |

| 4 | 0.2 | 1:1.1 | 48 | 25 | 93 | 25,000 | 2.1 |

| 5 | 0.2 | 1:1.1 | 24 | 40 | 91 | 23,000 | 2.0 |

Mn = Number average molecular weight; PDI = Polydispersity Index

Visualizations

Reaction Pathway

The following diagram illustrates the proposed oxidative polymerization of this compound to form poly(3-fluorophenylene sulfide).

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of poly(3-fluorophenylene sulfide).

Caption: General experimental workflow for polymer synthesis and analysis.

References

- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications | NSF Public Access Repository [par.nsf.gov]

- 6. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bis(3-fluorophenyl)disulfide: A Versatile Reagent for Thiol-Disulfide Exchange Reactions in Organic Synthesis

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound with the chemical formula (3-FC6H4S)2. It serves as a valuable reagent in organic synthesis, primarily as a source of the 3-fluorophenylthio group for the formation of unsymmetrical disulfides through thiol-disulfide exchange reactions. The presence of the fluorine atom can modulate the reactivity of the disulfide bond and introduce a useful spectroscopic marker for reaction monitoring and product characterization. This document provides an overview of its applications, along with generalized experimental protocols and relevant data.

Application Notes

The principal application of this compound in organic synthesis is the preparation of unsymmetrical disulfides via thiol-disulfide exchange. This reaction is of significant importance in medicinal chemistry, chemical biology, and materials science, where disulfide bonds play crucial roles in protein structure, redox processes, and the development of therapeutic agents and functional materials.

The thiol-disulfide exchange reaction is an equilibrium process where a thiol (R-SH) reacts with a disulfide (R'-S-S-R') to form a new, unsymmetrical disulfide (R-S-S-R') and a new thiol (R'-SH). The equilibrium position is influenced by the relative thermodynamic stability of the reactants and products, which is in turn dependent on the electronic and steric properties of the R and R' groups.

The general scheme for this reaction is as follows:

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

In the context of using this compound, R' is the 3-fluorophenyl group. The reaction is typically driven to completion by using an excess of one of the reactants or by removing one of the products from the reaction mixture.

Experimental Protocols